3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol
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Overview
Description
3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol is a chemical compound with the molecular formula C10H16OS It is characterized by the presence of a furan ring substituted with two methyl groups and a sulfanyl group attached to a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol typically involves the reaction of 2,5-dimethylfuran with a suitable thiol reagent under controlled conditions. One common method is the nucleophilic substitution reaction where 2,5-dimethylfuran is reacted with a thiol compound in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The furan ring and the sulfanyl group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simple furan derivative used as a biofuel and chemical intermediate.
3-(2,5-Dimethylfuran-3-yl)sulfanylbutane-2-thiol: A related compound with a thiol group instead of a hydroxyl group.
Properties
CAS No. |
59190-22-6 |
---|---|
Molecular Formula |
C10H16O2S |
Molecular Weight |
200.30 g/mol |
IUPAC Name |
3-(2,5-dimethylfuran-3-yl)sulfanylbutan-2-ol |
InChI |
InChI=1S/C10H16O2S/c1-6-5-10(8(3)12-6)13-9(4)7(2)11/h5,7,9,11H,1-4H3 |
InChI Key |
MGJHXBLZRQQAQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)SC(C)C(C)O |
Origin of Product |
United States |
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